molecular formula C6H8O2 B3031621 2-Oxabicyclo[2.2.1]heptan-3-one CAS No. 5732-97-8

2-Oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B3031621
CAS No.: 5732-97-8
M. Wt: 112.13 g/mol
InChI Key: PXIPIYIAXWNZCU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . Another method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Baeyer-Villiger oxidation, which cleaves a carbon-carbon bond in the compound to form lactones . Other reactions include retro-Claisen, retro-Diekmann, and Grob fragmentations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like peracids for Baeyer-Villiger oxidation, reducing agents such as hydrogen gas in the presence of a catalyst for hydrogenation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound include lactones from Baeyer-Villiger oxidation, diols from ring-opening reactions, and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 2-oxabicyclo[2.2.2]octan-3-one . These compounds share similar bicyclic structures but differ in the size of the ring systems and the position of the oxygen atom.

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-4-1-2-5(3-4)8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIPIYIAXWNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286185
Record name 2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5732-97-8
Record name NSC44109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
2-Oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 3
2-Oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 4
2-Oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 5
2-Oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 6
2-Oxabicyclo[2.2.1]heptan-3-one

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